![molecular formula C12H11Br2NO B14268147 2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide CAS No. 138473-53-7](/img/structure/B14268147.png)
2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide is a heterocyclic compound that features a fused oxazolo-isoquinoline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide typically involves the bromination of a precursor molecule. One common method involves the bromination of (E)-1-allyl-4-hydroxy-2-oxo-N′-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide, which affords a light-orange crystalline perbromide precipitate. This precipitate is then heated to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form various fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. Reaction conditions typically involve the use of solvents like methylene chloride and bases such as triethylamine .
Major Products
The major products formed from these reactions include various fused heterocyclic compounds, such as imidazo[1,2-a]pyridin-2-yl-2-propanol and oxazolo[3,4-a]isoquinolin-3-one derivatives .
科学研究应用
2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with biological activity.
Material Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
作用机制
The mechanism of action of 2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various nucleophilic substitution reactions, leading to the formation of new chemical bonds and the generation of complex molecular structures .
相似化合物的比较
Similar Compounds
2-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one: This compound also features a bromomethyl group and is used in the synthesis of heterocyclic systems.
2-(Bromomethyl)benzonitrile: Another compound with a bromomethyl group, used in the synthesis of azolo[1,2-b]isoquinolines.
Uniqueness
2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide is unique due to its fused oxazolo-isoquinoline structure, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
138473-53-7 |
|---|---|
分子式 |
C12H11Br2NO |
分子量 |
345.03 g/mol |
IUPAC 名称 |
2-(bromomethyl)-2,3-dihydro-[1,3]oxazolo[2,3-a]isoquinolin-4-ium;bromide |
InChI |
InChI=1S/C12H11BrNO.BrH/c13-7-10-8-14-6-5-9-3-1-2-4-11(9)12(14)15-10;/h1-6,10H,7-8H2;1H/q+1;/p-1 |
InChI 键 |
FCLOQWDMOKDKTB-UHFFFAOYSA-M |
规范 SMILES |
C1C(OC2=[N+]1C=CC3=CC=CC=C32)CBr.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


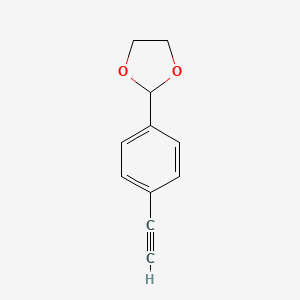
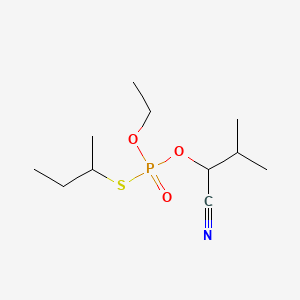
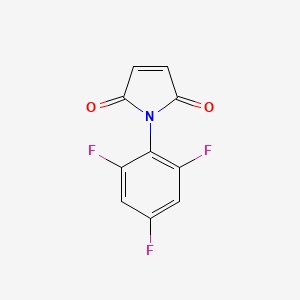
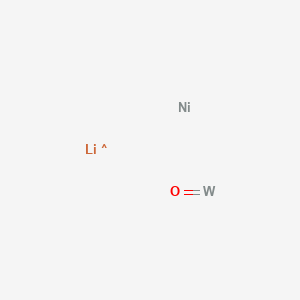
![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)
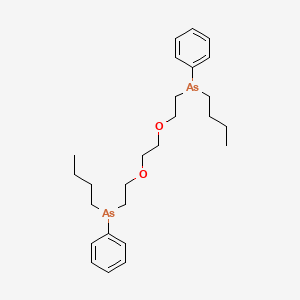
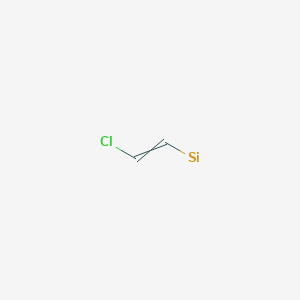
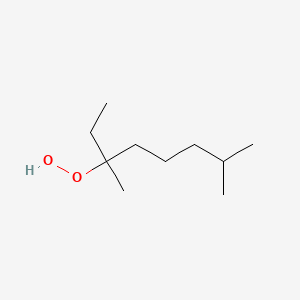
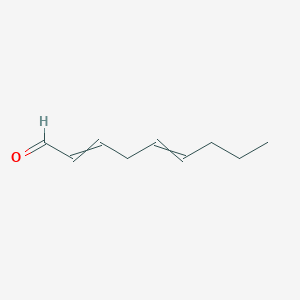
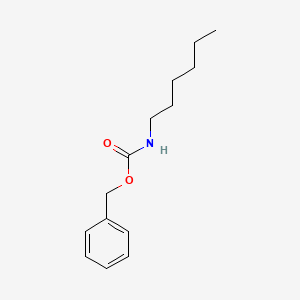

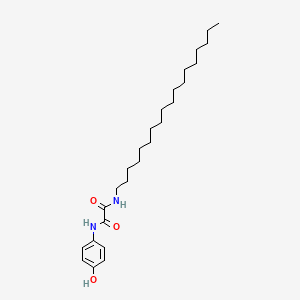
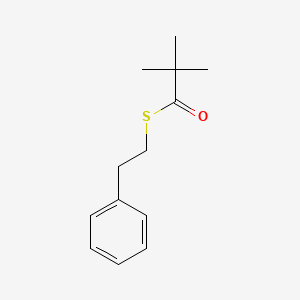
![3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane](/img/structure/B14268158.png)
